2-(4-Bromo-2-formylphenoxy)propanoic acid
Description
2-(4-Bromo-2-formylphenoxy)propanoic acid (CAS: 1388030-73-6) is a brominated aromatic compound featuring a propanoic acid backbone, a phenoxy linker, and a formyl group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₉BrO₄ (molecular weight: 285.08 g/mol), with the SMILES notation CC(C(=O)O)OC1=C(C=C(C=C1)Br)C=O . The compound is characterized by a unique combination of electron-withdrawing (bromo, formyl) and electron-donating (phenoxy) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXQZBNVNBRZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391859 | |
| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171347-47-0 | |
| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-formylphenoxy)propanoic acid typically involves the reaction of 4-bromo-2-formylphenol with 2-bromopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-formylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-formylphenoxy)propanoic acid.
Reduction: 2-(4-Bromo-2-hydroxyphenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-formylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-formylphenoxy)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Brominated Phenylpropanoic Acid Derivatives
Key Insights :
Formyl-Containing Phenoxypropanoic Acid Analogs
Key Insights :
Propanoic Acid Derivatives with Heteroatoms
Key Insights :
Industrial and Environmental Comparators
Key Insights :
- Phenoxypropanoic acids with halogen substituents (e.g., 2,4,5-TP) highlight the ecological risks associated with persistent halogenated organics, necessitating careful handling of the target compound .
- Acryloyl derivatives () exhibit distinct reactivity in Diels-Alder reactions, unlike the formyl-substituted target.
Biological Activity
2-(4-Bromo-2-formylphenoxy)propanoic acid, with the CAS number 171347-47-0, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name is this compound. The structure features a brominated phenyl ring and a propanoic acid moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 273.08 g/mol |
| Purity | 95% |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent against infections caused by these pathogens.
Study 2: Anti-inflammatory Activity
In another study, the compound was evaluated for its ability to reduce inflammation in a murine model of arthritis. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition at >50 µg/mL | Study 1 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Study 2 |
Biochemical Pathways
The compound's interaction with key biochemical pathways enhances its potential therapeutic applications:
- Cell Signaling : It may influence pathways related to apoptosis and cell proliferation.
- Metabolic Pathways : The compound has been shown to affect glucose metabolism, potentially improving insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
